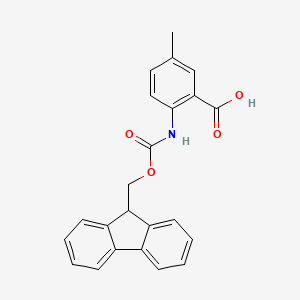

Fmoc-2-amino-5-methylbenzoic acid

Descripción general

Descripción

Fmoc-2-amino-5-methylbenzoic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes and is often used in proteomics research .

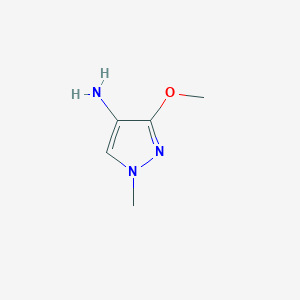

Molecular Structure Analysis

The molecular formula of this compound is C23H19NO4 . The structure of 2-amino-5-methylbenzoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of this compound is 373.40 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Unnatural Amino Acid Development

Fmoc-2-amino-5-methylbenzoic acid is utilized in developing unnatural amino acids that mimic peptide β-strands and form β-sheetlike hydrogen-bonded dimers. This application is significant in peptide synthesis, allowing for the creation of peptides with unique hydrogen-bonding surfaces and functionalities (Nowick et al., 2000).

Enantioseparation in Chromatography

The compound plays a role in the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids. This is particularly relevant in chromatography, where different stationary phases are used for separating enantiomers, highlighting the importance of this compound in analytical chemistry (Lee et al., 2008).

Synthesis of Amino Diazoketones

This acid is crucial in synthesizing N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones, demonstrating versatility in incorporating Fmoc-protected amino acids into peptides and maintaining the chirality of starting α-amino acids (Siciliano et al., 2012).

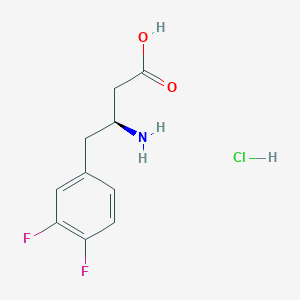

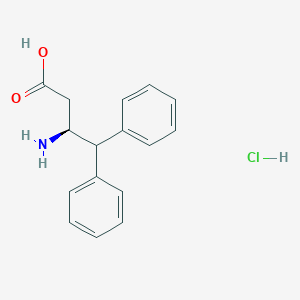

Beta-Amino Acid Production

In the efficient synthesis of enantiomerically pure beta2-amino acids, this compound is utilized. This process is essential for beta-peptide synthesis, contributing to the field of peptide engineering and design (Lee et al., 2003).

Large-Scale Synthesis of Non-Proteogenic Amino Acids

The acid is used in the large-scale synthesis of FMOC-protected non-proteogenic amino acids, serving as building blocks for combinatorial libraries in drug discovery and development (Dener et al., 2001).

Solid Phase Synthesis of Polyamides

This compound aids in the solid-phase synthesis of polyamides containing specific amino acids, which are important in designing DNA-binding proteins and other biological applications (Wurtz et al., 2001).

Mecanismo De Acción

Target of Action

Fmoc-2-amino-5-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups that it protects during synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .

Result of Action

The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and pH.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZFNFRMORUWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

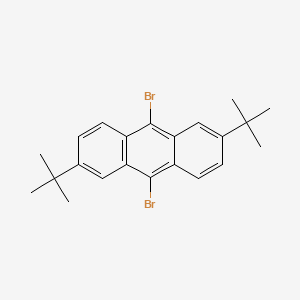

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)